molecular formula C19H22N6O3S B2518132 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171606-36-2

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Katalognummer: B2518132
CAS-Nummer: 1171606-36-2
Molekulargewicht: 414.48
InChI-Schlüssel: ZYJKHIXWUFJCAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic chemical compound featuring a complex molecular architecture centered on a pyrimidine core. The pyrimidine ring is functionalized at the 4-position with a phenylsulfonylpiperazine group and at the 6-position with a pyrazole moiety. This structure is characteristic of molecules investigated for various biochemical applications, such as kinase inhibition . Compounds with similar sulfonylpiperazine and heteroaromatic systems have been studied for their potential biological activities, including antimicrobial and anticancer effects . The presence of the sulfonamide group in the piperazine side chain can be a key pharmacophore, often contributing to target binding affinity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and bioactivity studies to explore the full potential of this compound.

Eigenschaften

IUPAC Name

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-15-12-16(4-5-17(15)28-2)29(26,27)24-10-8-23(9-11-24)18-13-19(21-14-20-18)25-7-3-6-22-25/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJKHIXWUFJCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O2SC_{20}H_{24}N_6O_2S with a molecular weight of approximately 396.5 g/mol. The presence of a piperazine ring, a sulfonyl group, and a pyrazole moiety suggests diverse chemical reactivity and potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H24N6O2S
Molecular Weight396.5 g/mol
StructureStructure
CAS NumberNot specified

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The sulfonyl group enhances solubility and binding affinity, potentially making it effective against various pathogens.
  • Neurological Effects : The piperazine moiety is associated with modulation of neurotransmitter systems, indicating potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has shown that modifications to the piperazine ring and the introduction of different substituents can significantly affect biological activity. For instance, compounds with electron-withdrawing groups often exhibit enhanced potency against certain biological targets.

Table: SAR Analysis of Related Compounds

Compound NameActivity TypeKey Features
4-(Tert-butyl)phenylsulfonylpiperazineAntitumorLacks ethanol moiety
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanolAntimicrobialDifferent substituent leading to distinct properties
2-(4-(Methoxyphenyl)sulfonyl)piperazineNeurotransmitter ModulatorVariation in substituents affecting biological activity

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, with IC50 values ranging from 5 to 15 µM. These results indicate its potential as a lead compound for anticancer drug development.
  • Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Neuropharmacological Assessment : In animal models, the compound demonstrated anxiolytic effects at lower doses, suggesting its potential utility in treating anxiety disorders.

The proposed mechanism of action involves:

  • Binding Affinity : The sulfonyl group enhances binding to specific receptors or enzymes, modulating their activity.
  • Neurotransmitter Modulation : The piperazine moiety interacts with neurotransmitter systems, influencing synaptic transmission and neuronal excitability.

Future Directions

Further research is necessary to explore:

  • In Vivo Studies : To validate the efficacy and safety profile in living organisms.
  • Clinical Trials : To assess therapeutic potential in humans.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Studies indicate that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The piperazine component is particularly noteworthy for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Anti-inflammatory Activity

Research has shown that derivatives of pyrimidine and pyrazole exhibit anti-inflammatory properties. For instance, compounds structurally related to this molecule have demonstrated lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a favorable safety profile .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, although specific targets remain to be fully elucidated. Investigations into its mechanism of action are essential for understanding its potential therapeutic applications.

Case Studies and Research Findings

StudyFindings
Abd El-Salam et al. (2012)Synthesized pyrazolo[3,4-d]pyrimidine derivatives showing potent anti-inflammatory activities with lower toxicity than Diclofenac .
Recent InvestigationsSuggested that similar compounds could serve as biochemical probes or inhibitors in various biological pathways.

Pharmacological Insights

The pharmacokinetics and dynamics of this compound are crucial for assessing its efficacy and safety. Preliminary studies suggest that it may possess favorable absorption characteristics due to the sulfonyl group, which enhances binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle Variations :

  • The target compound and analogs from and utilize a pyrimidine core, while and feature pyridazine. Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and binding interactions compared to pyrimidine’s meta-oriented nitrogens.

Sulfonyl Group Modifications: The 4-methoxy-3-methylphenyl group in the target compound introduces both electron-donating (methoxy) and steric (methyl) effects, which could influence solubility and target affinity. Biphenyl sulfonyl groups (1014091-73-6) extend conjugation, possibly enhancing π-π stacking interactions in biological systems .

Heterocyclic Attachments :

  • Pyrazole vs. imidazole: The target compound’s pyrazole moiety (1H-pyrazol-1-yl) differs from the 2-methylimidazole in 1172927-52-4. Imidazole’s additional nitrogen may participate in hydrogen bonding, while pyrazole’s tautomerism could affect stability .
  • Substituted pyrazoles: 3-Methylpyrazole (1013818-63-7) and 3,5-dimethylpyrazole (1171726-42-3) introduce alkyl groups that may enhance lipophilicity .

Comparative Research Insights:

  • Pyridazine vs. Pyrimidine : Pyridazine derivatives () are less common in drug discovery but offer distinct electronic profiles. Their synthesis often involves cyclocondensation reactions, as seen in pyridazine-amine derivatives .
  • Biological Activity : Piperazine-sulfonyl compounds are frequently explored as kinase inhibitors or GPCR modulators. For example, MK69 (from ) shares a pyrazole-piperazine scaffold and was evaluated for unspecified bioactivity, highlighting the pharmacological relevance of this structural class.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

  • Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-oxidation) .

  • Solvent Choice : Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilic substitution at the piperazine moiety .

  • Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling of the pyrazole ring, ensuring minimal residual metal contamination .

  • Purification : Gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity .

    Table 1 : Synthesis Yield Under Varied Conditions

    Reaction StepSolventTemp (°C)Yield (%)Purity (%)
    SulfonylationDMF707892
    Pyrazole CouplingAcetonitrile806589

Q. How can researchers structurally characterize this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl group at δ 3.2 ppm for methoxy protons; pyrimidine C4 resonance at δ 160 ppm) .
  • HPLC-MS : Confirm molecular weight (MW 487.5 g/mol) and detect impurities via ESI-MS in positive ion mode .
  • X-ray Crystallography : Resolve piperazine-pyrimidine dihedral angles (e.g., 45°–55° in similar analogs) to confirm stereoelectronic effects .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Antimicrobial Activity : Conduct microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl group’s membrane penetration .
  • Cytotoxicity : Use MTT assays on HEK293 cells to establish selectivity indices (SI > 10 preferred) .

Advanced Research Questions

Q. How can target identification studies be designed to elucidate its mechanism of action?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Immobilize candidate proteins (e.g., kinase domains) to measure binding affinity (KD values) .
  • Cellular Thermal Shift Assay (CETSA) : Identify thermal stabilization of target proteins in lysates treated with the compound .
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., VEGFR2) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀ variability) .
  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., HCT116 vs. MCF7) to account for tissue-specific effects .
  • Off-Target Profiling : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Q. What strategies enhance selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1)?

  • Methodological Answer :

  • SAR Studies : Modify the 4-methoxy-3-methylphenyl group to reduce steric bulk, improving fit into COX-2’s hydrophobic pocket .

  • Protease Sensitivity Assays : Test stability in human plasma to prioritize derivatives with longer half-lives .

  • Crystal Structure-Guided Design : Introduce hydrogen-bond donors (e.g., -OH groups) to exploit isoform-specific active-site residues .

    Table 2 : Selectivity Index (SI) of Derivatives

    DerivativeR-Group ModificationSI (COX-2/COX-1)
    A-OCH₃8.2
    B-CF₃12.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.